Home > Products > Screening Compounds P1742 > Antineoplastic-630680
Antineoplastic-630680 - 120832-02-2

Antineoplastic-630680

Catalog Number: EVT-1544939
CAS Number: 120832-02-2
Molecular Formula: C55H66N10O14S2
Molecular Weight: 1155.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antineoplastic-630680 is a natural product found in Streptomyces with data available.
Overview

Antineoplastic-630680 is a compound classified as an antineoplastic agent, which refers to a category of drugs used primarily in the treatment of cancer. These agents work by inhibiting the growth and proliferation of cancer cells, often through various mechanisms that target cellular processes essential for tumor growth. The classification of antineoplastic agents is diverse, encompassing several types based on their mechanism of action, chemical structure, and therapeutic indications.

Source and Classification

Antineoplastic agents can be classified into several categories:

  1. Alkylating Agents: These compounds work by adding alkyl groups to DNA, leading to cross-linking and preventing DNA replication.
  2. Antimetabolites: These mimic natural substances in the body and interfere with DNA and RNA synthesis.
  3. Natural Products: Derived from plants or microorganisms, these include compounds like paclitaxel.
  4. Hormones and Antagonists: These agents modulate hormonal pathways that can influence cancer cell growth.
  5. Miscellaneous Agents: This category includes newer drugs with unique mechanisms of action .
Synthesis Analysis

Methods and Technical Details

The synthesis of Antineoplastic-630680 involves complex organic chemistry techniques. A notable method includes the use of a one-step reduction process employing zinc in acetic acid, which produces key amine intermediates necessary for further reactions. This is followed by coupling with various Fmoc (Fluorenylmethyloxycarbonyl) amino acids to form a series of amides that exhibit significant inhibitory activity against cancer cell lines .

The synthesis pathway typically begins with the formation of a nitrostilbene intermediate through a Wittig reaction, utilizing phosphonium salts and specific aldehydes. This intermediate is crucial for generating the final active compounds that demonstrate antitumor properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of Antineoplastic-630680 features a complex arrangement typical of antineoplastic agents, characterized by functional groups that facilitate interaction with biological targets such as tubulin. The structural data often includes parameters like molecular weight, melting point, and solubility profiles, which are essential for understanding its pharmacological behavior.

For instance, compounds derived from this synthesis have been reported to inhibit tubulin polymerization by binding at the colchicine site, showcasing their potential as microtubule-targeting agents .

Chemical Reactions Analysis

Reactions and Technical Details

Antineoplastic-630680 undergoes several critical chemical reactions that are pivotal to its mechanism of action. The primary reaction involves binding to tubulin, which disrupts microtubule dynamics essential for mitosis. This interaction leads to increased mitotic indices in treated cells, indicating that these compounds effectively interfere with normal cell division processes .

Additionally, the synthesis pathway may involve various protective group strategies during amine coupling reactions to ensure selective reactivity and yield high-purity products .

Mechanism of Action

Process and Data

The mechanism of action for Antineoplastic-630680 primarily revolves around its ability to bind to tubulin at the colchicine site. This binding inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at metaphase due to disrupted spindle formation. The resultant increase in mitotic index suggests that while some cancer cells are arrested in division, others may undergo apoptosis due to the stress induced by improper mitotic processes .

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential effectiveness as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antineoplastic-630680 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific values depend on the exact formulation derived from its synthetic route.
  • Solubility: Typically soluble in organic solvents; solubility in aqueous media may vary based on functional groups present.
  • Melting Point: Characteristic melting points provide insights into purity and stability.

These properties are crucial for determining the compound's suitability for formulation into drug products and its behavior in biological systems .

Applications

Scientific Uses

Antineoplastic-630680 is primarily utilized in cancer research as a potential therapeutic agent. Its applications include:

  • Chemotherapy Development: Investigated for its efficacy against various cancers through preclinical studies.
  • Mechanistic Studies: Used to explore tubulin dynamics and cell cycle regulation in cancer biology.
  • Formulation Research: Assessed for its compatibility with various drug delivery systems aimed at enhancing bioavailability and targeting capabilities.

Research continues into optimizing its structure for improved potency and reduced side effects, making it a candidate for future clinical applications in oncology .

Introduction to Antineoplastic Agents

Historical Evolution of Antineoplastic Drug Discovery

The systematic development of antineoplastic agents began in the 1940s with the observation that nitrogen mustard—originally studied as a chemical warfare agent—induced tumor regression in Hodgkin lymphoma patients. This led to its FDA approval in 1949 as the first chemotherapeutic agent [1] [6]. The subsequent decades witnessed sequential therapeutic revolutions:

  • 1950s-1960s: Introduction of antimetabolites like methotrexate (folic acid analog) and 5-fluorouracil (pyrimidine analog), designed to disrupt DNA synthesis in rapidly dividing cells [6] [9].
  • 1970s-1980s: Discovery of natural product-derived agents including vinca alkaloids (vincristine, vinblastine) from Catharanthus roseus and taxanes (paclitaxel) from Taxus brevifolia, which inhibit microtubule function [2] [5].
  • 1990s-Present: Emergence of targeted therapies such as monoclonal antibodies (rituximab, 1997) and tyrosine kinase inhibitors (imatinib, 2001), enabled by molecular biology advances [1] [10].

A pivotal shift occurred with the transition from empirical screening (testing compound libraries for cytotoxicity) to rational drug design based on specific molecular targets. For instance, the identification of BCR-ABL fusion protein in chronic myeloid leukemia directly enabled imatinib development [5]. Contemporary discovery leverages artificial intelligence for target prediction and compound optimization, reducing development timelines from traditional 10–17 years [8].

Classification of Antineoplastic Agents: Mechanistic and Structural Taxonomies

Antineoplastic agents are classified through complementary frameworks reflecting pharmacological action or chemical structure.

Mechanistic Taxonomy (Site and Mode of Action)

Table 1: Mechanistic Classification of Antineoplastic Agents

Site of ActionMolecular MechanismAgent Examples
Tumor Cell NucleusDNA alkylationCyclophosphamide, cisplatin
Topoisomerase inhibitionIrinotecan, etoposide
PARP inhibitionOlaparib, niraparib
Tumor Cell CytoplasmTubulin destabilization/stabilizationVincristine, paclitaxel
Proteasome inhibitionBortezomib, carfilzomib
Kinase inhibition (BRAF, MEK)Dabrafenib, trametinib
Immune SystemCheckpoint inhibition (PD-1/PD-L1)Pembrolizumab, nivolumab
T-cell engagement (BiTEs, CAR-T)Blinatumomab, tisagenlecleucel
Endocrine SystemHormone receptor blockadeTamoxifen, fulvestrant

This framework highlights functional specificity, where drugs like PARP inhibitors exploit DNA repair deficiencies in BRCA-mutant cancers (synthetic lethality), and PD-1 inhibitors block immune-evasion signals [1] [10].

Structural Taxonomy

Table 2: Structural Classification of Key Antineoplastic Classes

Chemical ClassPrototype AgentsPrimary Mechanism
Alkylating AgentsCyclophosphamide, busulfanDNA cross-linking
AntimetabolitesMethotrexate, cytarabineNucleotide synthesis inhibition
AnthracyclinesDoxorubicin, daunorubicinTopoisomerase II inhibition, ROS generation
Vinca AlkaloidsVincristine, vinblastineMicrotubule destabilization
TaxanesPaclitaxel, docetaxelMicrotubule stabilization
Monoclonal AntibodiesRituximab (anti-CD20), trastuzumab (anti-HER2)Target-specific cytotoxicity or immune recruitment

Structural classification informs pharmaceutical chemistry and ADME profiling. For example, platinum analogs (cisplatin, carboplatin) share a square-planar geometry enabling DNA adduct formation, while purine analogs (mercaptopurine) mimic endogenous nucleobases to inhibit purine metabolism [3] [9]. Hybrid agents like antibody-drug conjugates (trastuzumab emtansine) combine structural elements for targeted payload delivery.

Global Trends in Antineoplastic Research and Development

The oncology therapeutic market is projected to reach $409 billion by 2028, driven by accelerating innovation and rising cancer incidence (estimated 32 million annual cases by 2050) [4] [10]. Key trends include:

Innovation and Investment

  • Novel Modalities: 25% of clinical trials initiated in 2023 involved advanced modalities including cell/gene therapies, bispecific antibodies, and radioligand therapeutics (e.g., Pluvicto® for prostate cancer) [4] [10].
  • AI-Driven Discovery: Machine learning platforms now accelerate target identification and compound optimization. Methods like heterogeneous graph convolutional networks (EEG-DTI) predict drug-target interactions without 3D structural data, while knowledge graph neural networks (KG4SL) identify synthetic lethality targets [8].
  • Geographical Shifts: China emerged as the leading country for novel oncology drug launches (83 in 2019–2023 vs. 24 in 2014–2018), with 37 agents launched domestically before international markets [4].

Market Dynamics and Access

Table 3: Global Antineoplastic Market Segmentation (2023–2030)

Segment2023 Market (USD Billion)2030 Projection (USD Billion)CAGR
Chemotherapeutic Agents$130.0$137.9 (by 2030)6.8%
Biological Agents--7.4%
North America$99.0$180.011-14%
Asia-Pacific--10.3%

Spending growth is concentrated in major markets (US: 45% global share), though Asia-Pacific exhibits the fastest expansion (10.3% CAGR) due to improving healthcare infrastructure [4] [7] [10].

Therapeutic Advancements

  • Personalized Medicine: Biomarker-defined therapies now dominate development, with HER2-directed agents (trastuzumab) and EGFR inhibitors (erlotinib) prescribed based on tumor genetics [6] [8].
  • Orphan Drug Development: Increasing focus on rare cancers has yielded agents like belzutifan (HIF-2α inhibitor for VHL syndrome), supported by regulatory incentives [1] [10].
  • Combination Regimens: 70% of late-stage trials investigate immunotherapy-chemotherapy or targeted-therapy combinations to overcome resistance [4].

Properties

CAS Number

120832-02-2

Product Name

Antineoplastic-630680

Molecular Formula

C55H66N10O14S2

Molecular Weight

1155.3 g/mol

InChI

InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71)

InChI Key

HDMUZLQWDPUHND-UHFFFAOYSA-N

SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O

Synonyms

UK 65662
UK 66,652
UK-65662

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.